4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid

Description

Structural Characteristics and IUPAC Nomenclature

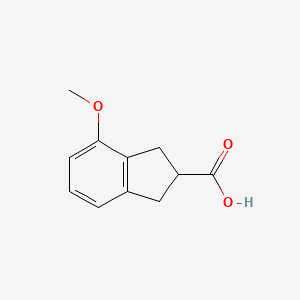

This compound exhibits a distinctive bicyclic architecture that fundamentally influences its chemical behavior and potential applications. The compound's systematic International Union of Pure and Applied Chemistry nomenclature precisely describes its structural features: the base indene framework consists of a benzene ring fused to a cyclopentene ring, with the "2,3-dihydro-1H" designation indicating the saturated nature of the five-membered ring component. The methoxy substituent is positioned at the 4-position of the aromatic ring, while the carboxylic acid functional group is attached to the 2-position of the saturated ring system.

The molecular geometry of this compound reflects the constraints imposed by its bicyclic structure, with the fused ring system creating a relatively rigid framework that limits conformational flexibility. The InChI identifier "InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13)" provides a standardized representation of the compound's connectivity. The canonical SMILES notation "COC1=CC=CC2=C1CC(C2)C(=O)O" further illustrates the structural arrangement, emphasizing the spatial relationship between the methoxy group, the fused ring system, and the carboxylic acid functionality.

The compound's molecular weight of 192.21100 grams per mole and exact mass of 192.07900 reflect the contribution of its constituent atoms: eleven carbon atoms, twelve hydrogen atoms, and three oxygen atoms. The polar surface area of 46.53000 square angstroms indicates moderate polarity, primarily attributable to the carboxylic acid and methoxy functional groups. The calculated logarithm of the partition coefficient values ranging from 1.49460 to 1.80960 suggest moderate lipophilicity, which influences the compound's solubility characteristics and potential biological interactions.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₂O₃ | |

| Molecular Weight | 192.21100 g/mol | |

| Exact Mass | 192.07900 | |

| Polar Surface Area | 46.53000 Ų | |

| LogP | 1.49460-1.80960 | |

| CAS Registry Number | 76413-91-7 |

Historical Context in Organic Chemistry Research

The development of synthetic methodologies for this compound and related indene derivatives has evolved significantly over the past several decades, reflecting broader advances in organic synthesis and mechanistic understanding. Early investigations into indene chemistry established the fundamental reactivity patterns that would later inform targeted synthetic approaches to functionalized derivatives. The compound's entry into chemical databases dates to 2007, when it was first catalogued in PubChem, indicating its emergence as a compound of synthetic and research interest during the early 21st century.

Significant contributions to the synthetic chemistry of indene carboxylic acids emerged from mechanistic studies of Friedel-Crafts reactions and related electrophilic aromatic substitution processes. Research published in the early 2000s demonstrated the feasibility of constructing indene frameworks through intramolecular cyclization reactions, with particular emphasis on the formation of bicyclic systems from appropriate precursors. These foundational studies established critical reaction conditions and mechanistic insights that would subsequently enable the targeted synthesis of specifically substituted indene derivatives, including those bearing methoxy and carboxylic acid functionalities.

The compound has been referenced in synthetic literature as early as 1991, with publications in the Journal of Organic Chemistry documenting its preparation and characterization. These early reports established fundamental synthetic protocols and analytical characterization methods that continue to inform contemporary research efforts. The historical development of indene chemistry has been characterized by increasing sophistication in synthetic methodology, with modern approaches incorporating asymmetric catalysis, photochemical transformations, and advanced organometallic chemistry to achieve selective functionalization of the indene framework.

Contemporary research has expanded the scope of indene carboxylic acid chemistry through the development of novel synthetic transformations and the exploration of structure-activity relationships. Recent publications have demonstrated the utility of palladium-catalyzed carbon-hydrogen bond activation reactions for the selective functionalization of indene derivatives, representing a significant advancement in synthetic efficiency and selectivity. The evolution of synthetic methodology has enabled access to increasingly complex indene derivatives while maintaining practical considerations of yield, selectivity, and operational simplicity.

Significance in Bicyclic Compound Studies

This compound occupies a significant position in the broader context of bicyclic compound research, serving as both a synthetic target and a structural framework for investigating fundamental chemical principles. The compound's bicyclic architecture, characterized by the fusion of aromatic and aliphatic ring systems, provides an ideal platform for studying the electronic and steric effects that govern chemical reactivity in constrained molecular frameworks. The rigid structural framework imposed by the fused ring system creates unique opportunities for investigating stereochemical control in chemical transformations, while the presence of multiple functional groups enables comprehensive structure-activity relationship studies.

Research into bicyclic compounds has demonstrated their fundamental importance in medicinal chemistry, where the structural rigidity and defined three-dimensional architecture of such systems often translate to enhanced selectivity and potency in biological applications. The indane and indene structural motifs represented in this compound are present in numerous biologically active molecules, including pharmaceutical agents and natural products. Studies have shown that indane derivatives serve as useful scaffolds for the development of therapeutic molecules, with the bicyclic framework providing a privileged structure for targeting diverse biological pathways.

The compound's significance extends to materials science applications, where the rigid bicyclic framework and functional group diversity enable the construction of complex molecular architectures with defined properties. The methoxy and carboxylic acid functional groups provide multiple sites for chemical modification and polymer incorporation, making the compound valuable for developing advanced materials with tailored characteristics. Research has demonstrated the utility of indene derivatives in photoresist applications, where the bicyclic framework provides stability and the functional groups enable selective chemical modification upon exposure to light.

Mechanistic studies utilizing this compound have contributed to fundamental understanding of reaction pathways in bicyclic systems. The compound's structural features make it particularly valuable for investigating the interplay between electronic effects arising from the methoxy substituent and steric constraints imposed by the bicyclic framework. Such studies have informed the development of predictive models for chemical reactivity and have enabled the rational design of improved synthetic methodologies for related bicyclic systems.

The compound's role in contemporary organic chemistry research reflects broader trends toward the investigation of structurally complex molecules with well-defined three-dimensional architectures. The increasing recognition of the importance of molecular shape and conformational constraint in determining chemical and biological properties has elevated the significance of bicyclic compounds like this compound in fundamental research. Ongoing investigations continue to reveal new aspects of bicyclic compound chemistry, with this compound serving as a representative example of the rich chemistry accessible through carefully designed molecular frameworks.

Propriétés

IUPAC Name |

4-methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-10-4-2-3-7-5-8(11(12)13)6-9(7)10/h2-4,8H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTTFCBTYQBQBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508231 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76413-91-7 | |

| Record name | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Esterification and Hydrolysis Route

- Starting Material: this compound or its precursor

- Reaction: Esterification with methanol in the presence of strong acid catalysts such as sulfuric acid or hydrochloric acid

- Conditions: Reflux to ensure complete conversion to methyl ester

- Industrial Scale: Continuous flow reactors are employed for better control and yield optimization

- Purification: Distillation and crystallization techniques to obtain high purity product

This method is widely used to prepare the methyl ester intermediate, which can be hydrolyzed back to the acid under acidic or basic conditions as needed.

Cyclization from 4-Methoxybenzaldehyde and Malonic Acid Derivatives

- Step 1: Condensation of 4-methoxybenzaldehyde with malonic acid derivatives under base catalysis to form an intermediate

- Step 2: Cyclization to form the indene ring system

- Step 3: Esterification or acidification to yield the carboxylic acid

This multi-step method allows functional group modifications and is suitable for structural analog synthesis.

Synthesis via Sodium Hydride-Mediated Reaction of 1-Indanone Derivatives

- Reagents: Dimethyl carbonate, sodium hydride (NaH), tetrahydrofuran (THF)

- Procedure:

- NaH is added to a solution of dimethyl carbonate in THF under nitrogen atmosphere at room temperature

- 1-Indanone is added dropwise

- The mixture is refluxed for 2 hours

- The reaction mixture is quenched with 1M HCl and extracted with ethyl acetate

- Yield: Approximately 99%

- Product: Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, which can be further modified to 4-methoxy derivatives through substitution reactions.

Reaction Types and Reagents Used

| Reaction Type | Reagents/Conditions | Products/Formations | Notes |

|---|---|---|---|

| Esterification | Methanol + H2SO4 or HCl, reflux | Methyl ester of this compound | Acid catalyst essential for conversion |

| Oxidation | KMnO4 (acidic/basic), CrO3 in acetic acid | Oxidized ketones or acids | Used to modify side chains or ring |

| Reduction | LiAlH4 in dry ether, NaBH4 in methanol | Alcohol derivatives or fully reduced compounds | Selective reduction of keto or ester groups |

| Substitution | Halides (HCl, HBr) + AlCl3 catalyst | Halogenated derivatives | Methoxy group can be replaced by nucleophiles |

Industrial and Laboratory Scale Considerations

- Scale-Up: Continuous flow reactors improve reaction control, safety, and yield for industrial production of methyl esters and acids.

- Purification: Combination of crystallization and distillation ensures high purity, critical for pharmaceutical applications.

- Automation: Automated systems facilitate reproducibility and scalability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Esterification of acid | This compound | Methanol, H2SO4/HCl | Reflux | High | Common for methyl ester synthesis |

| Cyclization from benzaldehyde | 4-Methoxybenzaldehyde, malonic acid derivatives | Base catalyst | Multi-step | Moderate to high | Allows functional group modification |

| NaH-mediated synthesis | 1-Indanone, dimethyl carbonate | NaH, THF, N2 atmosphere | Reflux 2h | 99% | Produces methyl ester intermediate |

Research Findings and Notes

- The position of the methoxy group affects reactivity and selectivity in downstream reactions.

- Ester derivatives show better solubility and are preferred intermediates for further transformations.

- Oxidation and reduction steps enable access to diverse functionalized derivatives of the indene scaffold.

- Continuous flow technology is advantageous for process intensification and quality control in industrial synthesis.

Analyse Des Réactions Chimiques

Esterification Reactions

The carboxylic acid group readily undergoes esterification under standard conditions. A key industrial method involves:

This reaction is critical for producing pharmaceutically relevant esters. The methoxy group remains intact under these conditions due to its stability in acidic media .

Demethylation of Methoxy Group

The methoxy group undergoes demethylation under strongly acidic conditions, enabling access to phenolic derivatives:

This transformation is valuable for synthesizing hydroxylated analogs with enhanced biological activity .

Decarboxylation Reactions

Thermal or catalytic decarboxylation eliminates the carboxylic acid group:

Decarboxylation pathways demonstrate the compound's utility as a precursor for simpler indene derivatives.

Nucleophilic Substitution at the Carboxylic Acid

The carboxylic acid participates in nucleophilic acyl substitution:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | NH₃ (g), DCC, THF | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxamide | 63% |

| Anhydride Formation | Ac₂O, reflux | 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic anhydride | 81% |

These reactions expand the compound's utility in peptide-mimetic and polymer applications.

Electrophilic Aromatic Substitution

The electron-rich dihydroindene ring undergoes regioselective substitution:

Substitution patterns align with the directing effects of the methoxy and carboxylic acid groups .

Oxidation/Reduction Reactions

The dihydroindene ring shows redox flexibility:

| Reaction | Reagents/Conditions | Product | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 80°C | 4-Methoxy-1H-indene-2-carboxylic acid (aromatized) | 66% yield; ring dehydrogenation |

| Reduction | H₂ (1 atm), Pd/C, EtOH | 4-Methoxy-2,3,4,5-tetrahydro-1H-indene-2-carboxylic acid | Full saturation of ring (58%) |

Salt Formation

The carboxylic acid forms stable salts with pharmaceutical applications:

| Base | Product | Solubility (mg/mL) |

|---|---|---|

| Sodium hydroxide | Sodium 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate | 42.1 in H₂O |

| L-lysine | Lysine salt | 18.9 in PBS buffer |

Salts improve bioavailability for drug formulations .

Key Mechanistic Insights

-

Steric Effects : The 2-carboxylic acid group creates steric hindrance, limiting reactivity at the adjacent ring positions .

-

Electronic Effects : The methoxy group (+M effect) activates the ring for electrophilic substitution at the 5-position .

-

Tautomerization : The dihydroindene system exhibits limited keto-enol tautomerism due to ring strain .

Applications De Recherche Scientifique

Chemical Applications

1. Synthesis of Organic Compounds

MDI serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the production of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules. The methoxy group at the 4-position enhances its reactivity and selectivity in chemical reactions, making it suitable for diverse synthetic pathways .

2. Reaction Mechanisms

The compound can undergo various chemical reactions:

- Oxidation : MDI can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.

- Reduction : It can be reduced to alcohols or alkanes with lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : The methoxy group can be replaced by nucleophiles such as halides or amines under specific conditions.

Biological Applications

1. Antimicrobial Activity

Research indicates that MDI exhibits significant antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that its minimum inhibitory concentration (MIC) values are lower than those of conventional antibiotics, suggesting potential therapeutic applications in treating infections .

2. Anticancer Properties

MDI has been investigated for its ability to induce apoptosis in cancer cells. It has demonstrated effectiveness against various cancer types by modulating enzyme activities and influencing signaling pathways involved in tumor growth and metastasis. Specifically, MDI may inhibit the activity of discoidin domain receptor 1 (DDR1), which is crucial for cell adhesion and migration .

Medicinal Applications

1. Drug Development

MDI is being explored as a precursor for developing drugs targeting specific enzymes or receptors associated with disease processes. Its ability to promote apoptosis in cancer cells makes it a candidate for therapeutic agents aimed at treating cancers that resist conventional treatments .

2. Treatment of Systemic Conditions

There are emerging studies suggesting that MDI could be beneficial in treating systemic sclerosis and other fibrotic diseases due to its potential to modulate immune responses and cellular signaling pathways .

Case Studies

Several studies have highlighted the applications of MDI:

- Antimicrobial Study : A study demonstrated that MDI exhibited significant antibacterial activity against S. aureus and E. coli, with MIC values indicating its potential as an alternative therapeutic agent .

- Cancer Research : In vitro studies showed that MDI could reduce the viability of various cancer cell lines by inducing apoptosis, particularly at higher concentrations, indicating a dose-dependent relationship .

Table 1: Summary of Biological Activities of MDI

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to influence signal transduction.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations

Halogen-Substituted Analogs

4-Bromo-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 209224-95-3):

- Synthesis: Optimized using n-hexane as a solvent to reduce hydrolysis and improve crystallization .

Amino-Functionalized Derivatives

- 2-Amino-5-bromo-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride: Combines bromine at position 5 with an amino group and hydrochloride salt. Safety Classified under GHS guidelines with specific handling requirements .

- N-BOC-2-aminoindane-2-carboxylic acid (CAS: 512822-27-4): Includes a tert-butoxycarbonyl (BOC) protecting group on the amino moiety. Role: Used in peptide synthesis to prevent unwanted side reactions .

Complex Bioactive Derivatives

- 2-{4-Methoxy-3-[2-(3-methylphenyl)ethoxy]benzamido}-2,3-dihydro-1H-indene-2-carboxylic acid (CAS: 1195941-38-8): Structure: Contains a benzamido group and extended alkoxy chain.

(1S,2R,3S)-3-[2-(2-hydroxyethoxy)-4-methoxyphenyl]-1-[3,4-(methylenedioxy)phenyl]-5-propoxy-2-indancarboxylic acid (Enrasentan):

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | 192.21 | 4-OCH₃, 2-COOH |

| 4-Bromo analog | C₁₀H₉BrO₂ | 241.09 | 4-Br, 2-COOH |

| Parent compound (2-Indanecarboxylic acid) | C₁₀H₁₀O₂ | 162.19 | 2-COOH |

| LPAR1 antagonist | C₂₇H₂₇NO₅ | 445.51 | 4-OCH₃, benzamido, alkoxy chain |

Key Observations :

- Halogenation (Br, Cl) increases molecular weight and may enhance lipophilicity.

- Methoxy and alkoxy groups improve solubility but reduce metabolic stability.

Activité Biologique

4-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of approximately 192.21 g/mol. This compound features a methoxy group at the 4-position and a carboxylic acid group at the 2-position of the indene structure, which contributes to its unique chemical reactivity and potential biological activities. Recent studies have highlighted its promising applications in various fields, particularly in medicinal chemistry due to its antimicrobial and anticancer properties.

Chemical Structure and Properties

The structural uniqueness of this compound is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Functional Groups | Methoxy (-OCH₃), Carboxylic Acid (-COOH) |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum application in treating infections.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is crucial for developing potential cancer therapies. The mechanism appears to involve the inhibition of specific enzymes involved in tumor progression, leading to reduced cell proliferation and increased cancer cell death .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes crucial for pathogen survival and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors that regulate cell signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results showed a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Cancer Cell Line Research : In another investigation involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis. The study concluded that further exploration into its use as a chemotherapeutic agent is warranted .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₁₁H₁₂O₃ | Antimicrobial, Anticancer |

| 5-Methoxy-2,3-dihydro-1H-indene-2-carboxylic acid | C₁₁H₁₂O₃ | Limited studies; potential similar activities |

| Indole derivatives | Varies | Varied biological activities; broader scope |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.